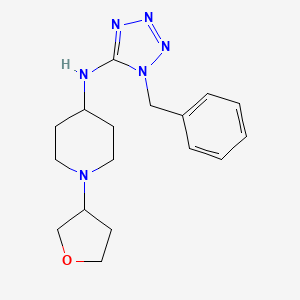![molecular formula C10H16N4O B7439488 2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol](/img/structure/B7439488.png)
2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol, also known as CP-544326, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties, which could make it a useful tool for studying the underlying mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences. By blocking the NMDA receptor, 2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol may help to protect neurons from damage and promote neuroplasticity.
Biochemical and Physiological Effects:
2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce inflammation, and protect neurons from damage. It has also been shown to have antidepressant effects, suggesting that it may be useful in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol is its potential as a tool for studying the underlying mechanisms of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. The complex synthesis method and limited availability of the compound make it difficult for researchers to use in large-scale studies. Additionally, the mechanism of action of 2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol is not fully understood, which could make it challenging to interpret the results of experiments.
Direcciones Futuras
For research could include further studies to elucidate the mechanism of action of the compound, as well as investigations into its potential use in the treatment of neurodegenerative diseases and mood disorders. Additionally, researchers could explore alternative methods for synthesizing 2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol that would make it more accessible for use in large-scale studies.
Métodos De Síntesis
2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise, making it challenging for researchers to produce the compound in large quantities.
Propiedades
IUPAC Name |
2-[(6-aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(5-8(15)7-2-3-7)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCIACOSMRPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1CC1)O)C2=NC=NC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (E)-4-[[2,4-difluoro-5-(2-methylpropanoylamino)benzoyl]amino]but-2-enoate](/img/structure/B7439405.png)
![4-(1H-imidazol-5-yl)-1-[4-(trifluoromethylsulfinyl)phenyl]piperidine](/img/structure/B7439411.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)
![4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one](/img/structure/B7439453.png)
![6-(4-Pyridazin-4-ylpiperazin-1-yl)pyrido[2,3-b]pyrazine](/img/structure/B7439458.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)